molecular formula C14H13N3O4S B2362984 N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide CAS No. 1007757-42-7

N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide

Cat. No.: B2362984
CAS No.: 1007757-42-7
M. Wt: 319.34
InChI Key: DMTQSOCAUPSGEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a nitro group, and a methylsulfanyl group attached to a pyridine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the nitration of 2-methoxyaniline to introduce the nitro group, followed by coupling with a pyridine derivative. The methylsulfanyl group is then introduced through a thiolation reaction. The final step involves the formation of the carboxamide group through an amide coupling reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products Formed:

Scientific Research Applications

N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the nitro and methoxy groups allows for specific interactions with the active sites of enzymes, while the methylsulfanyl group can enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

  • N-(2-methoxy-5-nitrophenyl)-2-phenylacetamide
  • N-(2-methoxy-5-nitrophenyl)pyridine-4-carboxamide

Comparison: N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity compared to similar compounds. This group can enhance the compound’s binding affinity and specificity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)-2-methylsulfanylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4S/c1-21-12-6-5-9(17(19)20)8-11(12)16-13(18)10-4-3-7-15-14(10)22-2/h3-8H,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMTQSOCAUPSGEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(N=CC=C2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.